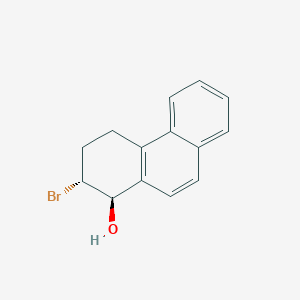
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol is a chiral organic compound with significant importance in the field of organic chemistry. This compound contains a bromine atom and a hydroxyl group attached to a tetrahydrophenanthrene backbone, making it a valuable intermediate in various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol typically involves the bromination of a suitable precursor followed by stereoselective reduction. One common method includes the bromination of 1,2,3,4-tetrahydrophenanthrene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo compound is then subjected to stereoselective reduction using a chiral catalyst to obtain the desired (1R,2R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral auxiliaries or catalysts in the reduction step ensures the stereoselectivity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the de-brominated tetrahydrophenanthrene.
Substitution: Formation of substituted tetrahydrophenanthrene derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol: The enantiomer of the compound with similar chemical properties but different stereochemistry.
2-bromo-1,2,3,4-tetrahydrophenanthrene: Lacks the hydroxyl group, resulting in different reactivity and applications.
1,2,3,4-tetrahydrophenanthren-1-ol:
Uniqueness
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic and research applications.
Propiedades
Número CAS |
56179-75-0 |
|---|---|
Fórmula molecular |
C14H13BrO |
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
(1R,2R)-2-bromo-1,2,3,4-tetrahydrophenanthren-1-ol |
InChI |
InChI=1S/C14H13BrO/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-6,13-14,16H,7-8H2/t13-,14-/m1/s1 |
Clave InChI |
GVFRNSRYKNIRFP-ZIAGYGMSSA-N |
SMILES isomérico |
C1CC2=C(C=CC3=CC=CC=C23)[C@H]([C@@H]1Br)O |
SMILES canónico |
C1CC2=C(C=CC3=CC=CC=C23)C(C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



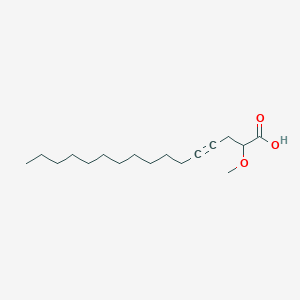
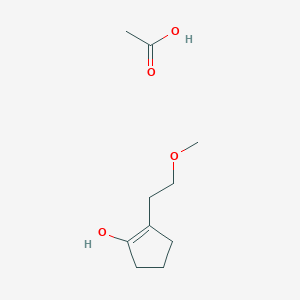
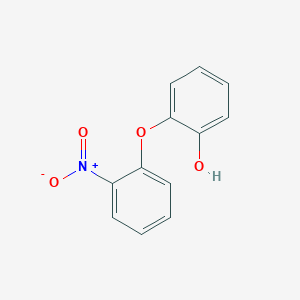
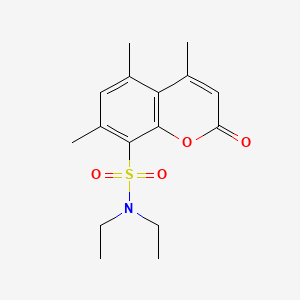

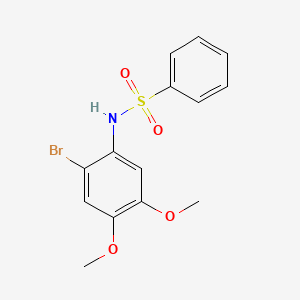
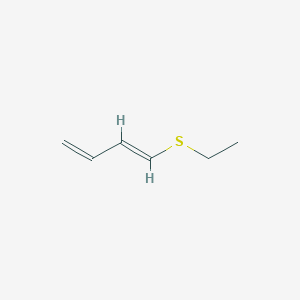
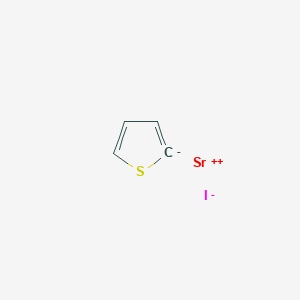
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)

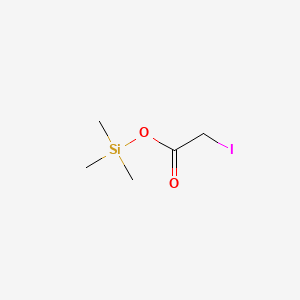
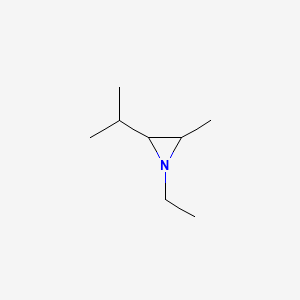
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
